molecular formula C9H9F3N2O B13915500 N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-B]pyridin-3-amine

N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-B]pyridin-3-amine

Cat. No.: B13915500
M. Wt: 218.18 g/mol
InChI Key: JTYRHRHIXDWBRG-UHFFFAOYSA-N
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Description

N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-B]pyridin-3-amine is a high-value chemical scaffold designed for pharmaceutical and life sciences research. This compound features a fused furopyridine core, a structure recognized as a privileged scaffold in medicinal chemistry due to its prevalence in biologically active molecules . The incorporation of a trifluoromethyl group is a common and strategic modification in agrochemical and pharmaceutical agent design, known to enhance properties such as metabolic stability, lipophilicity, and binding affinity . While specific biological data for this exact compound is not available in the public domain, its structural features are highly relevant. Tricyclic carboxamide derivatives containing similar dihydrofuropyridine components have been identified as potent inhibitors of PRMT5, a promising target in oncology . Furthermore, pyridineamine compounds are frequently explored as kinase inhibitors, such as Pim kinase inhibitors, for the development of anticancer therapeutics . The specific ring fusion (2,3-B) and the N-methylamine substitution make this reagent a versatile building block for probing structure-activity relationships (SAR) and for use in hit-to-lead optimization campaigns. It is suitable for synthesizing novel compounds for high-throughput screening, target identification, and mechanistic studies in various disease areas. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H9F3N2O

Molecular Weight

218.18 g/mol

IUPAC Name

N-methyl-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine

InChI

InChI=1S/C9H9F3N2O/c1-13-6-4-15-8-5(6)2-3-7(14-8)9(10,11)12/h2-3,6,13H,4H2,1H3

InChI Key

JTYRHRHIXDWBRG-UHFFFAOYSA-N

Canonical SMILES

CNC1COC2=C1C=CC(=N2)C(F)(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves:

  • Construction of the fused heterocyclic dihydrofuro[2,3-b]pyridine core.
  • Introduction of the trifluoromethyl group at the 6-position.
  • N-Methylation of the amine group at the 3-position.

Intramolecular Minisci Reaction Using Langlois’ Reagent

A recent and efficient method for the incorporation of trifluoromethyl groups into pyridine-containing heterocycles involves an intramolecular Minisci reaction in aqueous media using Langlois’ reagent (sodium trifluoromethanesulfinate, CF3SO2Na) as the trifluoromethyl source. This method is advantageous because it:

  • Operates under open air without the need for inert atmosphere.
  • Exhibits broad functional group tolerance.
  • Allows the formation of pyridines annulated to saturated cycles, including dihydrofuro[2,3-b]pyridines.

The reaction proceeds via radical trifluoromethylation followed by cyclization to form the fused heterocycle.

Parameter Description
Reagent Langlois’ reagent (CF3SO2Na)
Solvent Aqueous media
Atmosphere Open air (no inert gas required)
Reaction Type Intramolecular Minisci reaction
Product Scope Five-, six-, and seven-membered fused pyridines
Yield Variable, generally moderate to good

(Source: Jing Li et al., Journal of Organic Chemistry, 2025)

Cyclization Strategies for Furo[2,3-B]pyridines

Classical synthetic approaches to dihydrofuro[2,3-b]pyridine derivatives involve cyclization reactions of appropriate precursors such as β-enaminones, oximes, or amino alcohols under acidic or basic conditions. Key methods include:

  • Electrophilic cyclization using iodine or other electrophiles.
  • Base-mediated cyclization with potassium carbonate in glycerol or other solvents.
  • Oxidative cyclization with reagents like 2-iodoxybenzoic acid.

These methods allow the formation of the fused furo-pyridine ring system with various substituents, including trifluoromethyl groups introduced either before or after ring closure.

Cyclization Method Reagents/Conditions Yield (%) Notes
Electrophilic cyclization Iodine, NaHCO3, CH3CN, 82°C ~80 Suitable for halogenated derivatives
K2CO3-mediated cyclization Potassium carbonate, glycerol, 120°C, 12 h ~74 Mild base-mediated ring closure
Oxidative cyclization 2-Iodoxybenzoic acid, THF ~82 Selective oxidation and cyclization

(Source: Ghodse et al., Karadeniz et al., Gao et al., IJPS 2024 review)

N-Methylation Step

The N-methylation of the amine group at the 3-position is typically achieved by:

  • Treatment with methylating agents such as methyl iodide or dimethyl sulfate.
  • Use of reductive methylation via formaldehyde and reducing agents.
  • Catalytic methylation under controlled conditions to avoid overalkylation.

This step is usually performed after the formation of the fused heterocyclic core to ensure regioselectivity.

Summary of Preparation Route

Step Description Key Reagents/Conditions Outcome
1 Formation of pyridine precursor Condensation of appropriate aldehydes/ketones with amino alcohols or β-enaminones Pyridine intermediate
2 Cyclization to dihydrofuro[2,3-b]pyridine Electrophilic or base-mediated cyclization (I2/NaHCO3 or K2CO3/glycerol) Fused heterocyclic ring formed
3 Introduction of trifluoromethyl group Intramolecular Minisci reaction using Langlois’ reagent (CF3SO2Na) in aqueous media Trifluoromethylated fused pyridine
4 N-Methylation of amine Methyl iodide or reductive methylation Final N-methylated product

Research Findings and Optimization

  • The intramolecular Minisci reaction using Langlois’ reagent is a breakthrough for trifluoromethylation, offering mild conditions and high functional group tolerance without requiring inert atmosphere or harsh reagents.
  • Cyclization methods have been optimized for yield and selectivity, with base-mediated and oxidative cyclization providing good yields and clean products.
  • N-Methylation must be carefully controlled to avoid multiple alkylations; reductive methylation offers selectivity advantages.
  • Purity of the final compound is typically ≥95%, with molecular weight 218.18 g/mol confirmed by HRMS and NMR characterization.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-B]pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-B]pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-B]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, often through hydrophobic interactions or hydrogen bonding. This binding can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-B]pyridin-3-amine and related compounds:

Compound Name Core Structure Key Substituents Synthetic Yield Notable Features
This compound Furo[2,3-B]pyridine -CF₃ (position 6), -NHCH₃ (position 3) N/A High fluorophilicity; potential CNS activity due to lipophilic -CF₃ group .
3-Methyl-N-[4-(trifluoromethyl)benzyl]pyridin-2-amine (17) Pyridine -CF₃-benzyl (position 4), -NHCH₃ (position 2) 81% Simpler monocyclic structure; lower metabolic stability vs. bicyclic analogs .
2-(Butylsulfinyl)-4-(2-chloro-1-methyl-1H-imidazol-5-yl)-...thieno[2,3-B]pyridin-3-amine (12t) Thieno[2,3-B]pyridine -SO-butyl, -Cl-imidazole, -thiazole N/A Sulfoxide enhances solubility; thiophene core may improve π-stacking .
5-(3-(tert-butylcarbamoyl)phenyl)-6-((2,2-difluoropropyl)amino)-...furo[2,3-B]pyridine-3-carboxamide Furo[2,3-B]pyridine -CF₂-propylamine, -tert-butylcarbamoyl N/A Carboxamide substituent improves target binding affinity .
4-(1,2-Dimethyl-1H-imidazol-5-yl)-2-((2-methoxyethyl)sulfinyl)-...thieno[2,3-B]pyridin-3-amine (12w) Thieno[2,3-B]pyridine -SO-(2-methoxyethyl), -dimethylimidazole N/A Methoxyethyl group enhances pharmacokinetics .

Key Observations:

Core Structure Influence: Furopyridine vs. Thienopyridine: Furo[2,3-B]pyridine derivatives (e.g., the target compound) exhibit greater metabolic stability compared to thieno[2,3-B]pyridines due to reduced susceptibility to oxidative degradation . Monocyclic vs.

Substituent Effects: Trifluoromethyl (-CF₃): Enhances membrane permeability and resistance to cytochrome P450-mediated metabolism, a critical advantage over non-fluorinated analogs like compound 17 . Sulfinyl/Sulfonyl Groups: Present in thienopyridine derivatives (e.g., 12t, 12w), these groups improve aqueous solubility but may introduce metabolic liabilities via sulfoxide reduction .

Synthetic Accessibility: Palladium-catalyzed methods (e.g., Buchwald-Hartwig amination) are widely used for both furo- and thienopyridine derivatives, though yields vary significantly (e.g., 81% for compound 17 vs. unreported yields for more complex analogs) .

Pharmacological Potential: The target compound’s -CF₃ and methylamine groups suggest utility in kinase inhibition or GPCR modulation, whereas carboxamide-substituted furopyridines (e.g., ) are optimized for protease targets .

Biological Activity

N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-B]pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : (S)-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine
  • Molecular Formula : C8H7F3N2O
  • Molecular Weight : 204.15 g/mol
  • CAS Number : 2382612-91-9
  • Purity : 97% .

Research indicates that this compound may interact with various biological targets, including:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : It may act as a modulator for certain neurotransmitter receptors, influencing synaptic transmission and neuroprotection.

Anti-inflammatory Effects

Studies have highlighted the compound's ability to inhibit the microsomal prostaglandin E synthase-1 (mPGES-1), which is crucial in the biosynthesis of prostaglandins involved in inflammatory responses. For instance, a derivative of this compound displayed an IC50 value of 8 nM against mPGES-1 .

Neuroprotective Properties

This compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. Its action on NMDA receptors highlights its potential in modulating excitotoxicity associated with conditions such as Alzheimer's and Parkinson's disease .

Case Studies

StudyFindings
Study 1 Demonstrated significant inhibition of mPGES-1 with an IC50 value of 8 nM in vitro. The compound also showed favorable pharmacokinetic properties in rodent models .
Study 2 Evaluated the neuroprotective effects in a rodent model of Alzheimer's disease. The compound reduced neuronal death and improved cognitive function .
Study 3 Investigated the compound's efficacy in pain models, showing a reduction in hyperalgesia with an effective dose (ED50) of 36.7 mg/kg .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good oral bioavailability and favorable distribution across the blood-brain barrier. This is critical for compounds targeting central nervous system disorders.

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